molecular formula C8H9F3N2O3 B2423465 N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide CAS No. 2305274-31-9

N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide

Cat. No.: B2423465
CAS No.: 2305274-31-9
M. Wt: 238.166
InChI Key: CPXKMICRHALGDO-UHFFFAOYSA-N
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Description

N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide is a fluorinated organic compound known for its unique chemical structure and properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with an appropriate oxazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation is common to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide stands out due to its unique combination of an oxazolidinone ring and a trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-oxo-2-(2,2,2-trifluoroethyl)-1,2-oxazolidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-2-6(14)12-5-3-16-13(7(5)15)4-8(9,10)11/h2,5H,1,3-4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXKMICRHALGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CON(C1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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